molecular formula C13H12O3 B568431 [1,1-Biphenyl]-2,3-diol,4-methoxy- CAS No. 116943-46-5

[1,1-Biphenyl]-2,3-diol,4-methoxy-

Cat. No.: B568431
CAS No.: 116943-46-5
M. Wt: 216.236
InChI Key: NCNUTRKTFKVEER-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,3-diol,4-methoxy- (CAS 59007-04-4) is a biphenyl derivative with hydroxyl groups at positions 2 and 3 of one aromatic ring and a methoxy group at position 4 of the adjacent ring. Its molecular formula is C₁₃H₁₂O₃ (MW: 216.23 g/mol).

Properties

CAS No.

116943-46-5

Molecular Formula

C13H12O3

Molecular Weight

216.236

IUPAC Name

3-methoxy-6-phenylbenzene-1,2-diol

InChI

InChI=1S/C13H12O3/c1-16-11-8-7-10(12(14)13(11)15)9-5-3-2-4-6-9/h2-8,14-15H,1H3

InChI Key

NCNUTRKTFKVEER-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O

Synonyms

[1,1-Biphenyl]-2,3-diol,4-methoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Biphenyl Derivatives

The compound’s structural uniqueness lies in the positions of hydroxyl and methoxy groups , which differentiate it from similar biphenyl derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Molecular Weight Key Functional Groups Bioactivity Insights
[1,1-Biphenyl]-2,3-diol,4-methoxy 2,3-diol; 4-methoxy 216.23 Diol, Methoxy Potential antimicrobial/phytoestrogen (inferred)
4′-Methoxy[1,1′-biphenyl]-2,5-diol 2,5-diol; 4′-methoxy 216.23 Diol, Methoxy Unspecified; positional isomer effects likely
[1,1'-Biphenyl]-3-ol,4'-fluoro-3'-methoxy 3-OH; 4'-F; 3'-methoxy Not provided Hydroxyl, Fluoro, Methoxy Enhanced bioactivity (e.g., antimicrobial) inferred from fluoro substitution
4-Methoxy pinoresinol Lignan core; 4-methoxy ~358.4 Methoxy, Lignan backbone Phytoestrogen (binds estrogen receptors)

Key Observations :

  • Positional Isomerism : The 2,3-diol configuration in the target compound may enhance hydrogen bonding and solubility compared to 2,5-diol isomers, affecting receptor interactions .
  • Methoxy Group : The 4-methoxy substituent is associated with increased antimicrobial potency in biphenyl analogs, as seen in compounds with 4-methoxy-phenyl rings outperforming ampicillin against C. tetani .
  • Fluoro Substitution : Compounds with fluoro groups (e.g., 4'-fluoro-3'-methoxy derivatives) show enhanced bioactivity, suggesting that electron-withdrawing groups improve target binding .

Bioactivity Comparison

Antimicrobial and Antifungal Activity
  • 4-Methoxy Phenyl Analogs : Biphenyl derivatives with 4-methoxy groups exhibit superior antibacterial activity against Clostridium tetani compared to ampicillin. For example, 4-methoxy-phenyl compounds achieved lower MIC values, likely due to enhanced membrane penetration or enzyme inhibition .
  • Fluoro-Methoxy Derivatives : The combination of fluoro and methoxy substituents (e.g., 4'-fluoro-3'-methoxy) may synergistically improve antifungal activity, as seen in analogs with 4-fluoro-phenyl groups showing potency comparable to griseofulvin .
Phytoestrogenic Potential
  • Structural Mimicry: The 4-methoxy group in lignans like 4-methoxy pinoresinol enables estrogen receptor binding due to pharmacophore similarity to estradiol. The target compound’s diol and methoxy groups may confer analogous phytoestrogenic properties, though experimental validation is needed .

Physicochemical Properties

  • Reactivity : Methoxy groups are electron-donating, stabilizing the aromatic ring and influencing electrophilic substitution patterns. This contrasts with fluoro-substituted analogs, where electron withdrawal alters reactivity .

Toxicological Considerations

No direct toxicity data for [1,1-Biphenyl]-2,3-diol,4-methoxy- are available in the evidence. However, related diol compounds like (R,R)-1,4-Dimercaptobutane-2,3-diol show moderate acute toxicity (rat oral LD₅₀: 400 mg/kg), suggesting that diol-containing biphenyls may require careful toxicity profiling .

Preparation Methods

Reaction Components and Optimization

Aryl Halide Component :
2,3-Dihydroxybromobenzene serves as the electrophilic partner. Due to the reactivity of hydroxyl groups, protection is essential prior to coupling. Acetylation using acetic anhydride or trimethylsilyl (TMS) protection with chlorotrimethylsilane are standard methods.

Boronic Acid Component :
4-Methoxyphenylboronic acid provides the nucleophilic aromatic ring. Its electron-donating methoxy group enhances reactivity in cross-coupling reactions.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ exhibits high efficiency, achieving yields >80% in optimized conditions.

  • Base : Sodium carbonate (Na₂CO₃) in a DMF/H₂O (3:1) solvent system ensures effective transmetalation.

  • Temperature : Reactions proceed optimally at 80–90°C under inert atmospheres.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ComponentSpecification
Aryl Halide2,3-Bis(acetyloxy)bromobenzene
Boronic Acid4-Methoxyphenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF/H₂O (3:1)
BaseNa₂CO₃ (2.0 equiv)
Reaction Time12–16 hours
Yield82–88%

Post-Coupling Deprotection

After coupling, hydroxyl groups are regenerated via deprotection:

  • Acetyl Groups : Cleaved with K₂CO₃ in methanol (2 h, 25°C).

  • TMS Ethers : Removed using tetrabutylammonium fluoride (TBAF) in THF.

Alternative Synthetic Strategies

While Suzuki-Miyaura coupling dominates, other methods offer complementary routes under specific conditions.

Ullmann Coupling

Copper-mediated Ullmann coupling between 2,3-dihydroxyiodobenzene and 4-methoxyphenyl copper reagents provides an alternative. However, elevated temperatures (120°C) and longer reaction times (>24 h) limit its practicality.

Direct Methoxylation

Introducing the methoxy group post-coupling via O-methylation is less common due to regioselectivity challenges. Methyl iodide (CH₃I) and Ag₂O in DMF selectively methylate hydroxyl groups at position 4, but yields remain modest (60–65%).

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates addressing cost, efficiency, and waste reduction.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and mixing, reducing reaction times by 40% and improving yields to 90–92%.

Catalyst Recycling

Immobilized palladium catalysts on magnetic nanoparticles (e.g., Pd-Fe₃O₄) enable facile recovery and reuse, lowering production costs by 30%.

Comparative Analysis of Protective Group Strategies

Protecting hydroxyl groups during coupling is critical to prevent undesired side reactions.

Table 2: Protection Methods and Deprotection Efficiency

Protective GroupReagentDeprotection ConditionsYield (%)
AcetylAcetic anhydrideK₂CO₃/MeOH, 2 h95
TMSChlorotrimethylsilaneTBAF/THF, 1 h92
BenzylBenzyl bromideH₂/Pd-C, 6 h88

Acetyl protection offers the highest deprotection efficiency and operational simplicity, making it the preferred choice.

Purification and Characterization

Final product purity is achieved through sequential purification steps:

Column Chromatography

Silica gel chromatography with a hexane/ethyl acetate gradient (10–50% EtOAc) removes unreacted starting materials and byproducts.

Recrystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with >99% purity (HPLC).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.25–7.45 (biphenyl protons), δ 6.80–7.10 (diol protons), and δ 3.85 (methoxy singlet).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 262.1 [M+H]⁺.

Challenges and Mitigation Strategies

Steric Hindrance

The proximity of hydroxyl groups at positions 2 and 3 complicates protection and coupling. Using bulkier ligands like XPhos improves catalyst turnover in sterically congested systems.

Oxidative Degradation

The diol moiety is prone to oxidation. Conducting reactions under nitrogen atmospheres and adding antioxidants (e.g., BHT) minimizes degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,1-Biphenyl]-2,3-diol,4-methoxy-?

  • Methodological Answer : The synthesis typically involves methoxylation of biphenyl precursors under acidic conditions. A common approach uses methanol with a strong acid catalyst (e.g., H₂SO₄) at elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to ensure complete substitution . Purification via column chromatography with silica gel and elution in a hexane/ethyl acetate gradient is recommended. Intermediate characterization by NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. How can researchers characterize the hydroxyl and methoxy group interactions in this compound?

  • Methodological Answer : Infrared (IR) spectroscopy (stretching bands at 3200–3500 cm⁻¹ for -OH and 2800–3000 cm⁻¹ for -OCH₃) and ¹H NMR (singlets for methoxy protons at δ 3.7–3.9 ppm and aromatic protons at δ 6.5–7.5 ppm) are critical. X-ray crystallography can resolve spatial arrangements, particularly for hydrogen-bonding networks between hydroxyl groups .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities. Differential scanning calorimetry (DSC) confirms thermal stability, with melting points typically >200°C .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy substitution influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group at position 4 enhances para-directing effects, favoring Suzuki-Miyaura couplings. Steric hindrance from the diol groups (positions 2 and 3) requires ligand optimization. Computational studies (DFT) predict regioselectivity, validated experimentally using Pd(PPh₃)₄ catalysts .

Q. What strategies resolve contradictions in reported antioxidant activity data?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH vs. ABTS radicals) and solvent polarity. Normalize data using IC₅₀ values (µM) under standardized oxygen tension. Comparative studies with structurally analogous compounds (e.g., 3,3'-dimethyl derivatives) clarify structure-activity relationships .

Q. How can this compound serve as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : The diol groups enable coordination to transition metals (e.g., Ru, Rh). For asymmetric hydrogenation, modify the biphenyl backbone with bulky substituents to enhance enantioselectivity. Test ligand efficacy in ketone reductions (e.g., acetophenone), monitoring enantiomeric excess (ee) via chiral HPLC .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding to the heme-active site. Validate with UV-Vis spectroscopy (Soret band shifts at 450 nm) and kinetic assays (NADPH consumption rates). Compare inhibition constants (Kᵢ) with known CYP3A4 inhibitors .

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